

# A Comparative Guide to Hirshfeld Surface Analysis for Validating Intermolecular Interactions

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hirshfeld surface analysis with alternative computational methods for the validation and quantification of intermolecular interactions. Understanding these non-covalent forces is paramount in fields ranging from crystal engineering to drug design, where they govern molecular packing, polymorphism, and ligand-receptor binding. This document offers an objective overview of the theoretical underpinnings, practical applications, and comparative performance of Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots.

## Overview of Analytical Methods

Intermolecular interactions, though weak individually, collectively determine the supramolecular architecture and properties of molecular crystals. Their accurate characterization is thus a

critical aspect of materials science and drug development. Here, we compare three powerful computational techniques for their analysis.

**Hirshfeld Surface Analysis:** This method provides a visual and quantitative framework for analyzing intermolecular contacts in a crystal. The Hirshfeld surface is constructed by partitioning the crystal electron density into regions where the contribution from a specific molecule (the promolecule) dominates that of all other molecules in the crystal.[1] This "whole-of-structure" view allows for the simultaneous visualization of all intermolecular contacts.[2]

**Quantum Theory of Atoms in Molecules (QTAIM):** QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and molecular structure.[3][4] Within QTAIM, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction.[5] The properties of the electron density at the BCP can be used to characterize and quantify the strength and nature of the interaction.[6]

**Non-Covalent Interaction (NCI) Plots:** NCI analysis is a visualization technique based on the electron density and its reduced density gradient.[7][8] It identifies regions of non-covalent interactions in real space and characterizes them as attractive (e.g., hydrogen bonds, van der Waals forces) or repulsive (e.g., steric clashes) based on the sign of the second eigenvalue of the electron density Hessian.[8] NCI plots provide intuitive 3D isosurfaces that highlight the location and nature of these interactions.[5]

## Quantitative Comparison of Analytical Methods

The following table summarizes key quantitative outputs from Hirshfeld surface analysis, QTAIM, and NCI plots for the analysis of intermolecular interactions. The data presented are representative values from different studies on similar types of interactions to facilitate a comparative understanding.

Analytical Method	Interaction Type	Quantitative Output	Typical Values	Reference
Hirshfeld Surface Analysis	H...H contacts	Percentage of total surface area	46.8%	[9]
O...H/H...O contacts	Percentage of total surface area	23.5%	[9]	
C...H/H...C contacts	Percentage of total surface area	15.8%	[9]	
N...H/H...N contacts	Percentage of total surface area	22.2%	[4]	
Cl...H/H...Cl contacts	Percentage of total surface area	13.4%	[4]	
Interaction Energy ( $E_{tot}$ )	Energy (kJ/mol)	-57.5	[9]	
QTAIM	Se...Cl Chalcogen Bond	Electron Density at BCP ( $\rho$ )	0.0132 a.u.	[2]
Laplacian of Electron Density ( $\nabla^2\rho$ )	0.0384 a.u.	[2]		
Se...S Chalcogen Bond	Electron Density at BCP ( $\rho$ )	0.0125 a.u.	[2]	
Laplacian of Electron Density ( $\nabla^2\rho$ )	0.0351 a.u.	[2]		
NCI Plot	Hydrogen Bond	$\text{sign}(\lambda_2)\rho$	-0.06 to -0.02 a.u.	[10]
Van der Waals Interaction	$\text{sign}(\lambda_2)\rho$	-0.02 to 0.02 a.u.	[11]	
Steric Repulsion	$\text{sign}(\lambda_2)\rho$	0.02 to 0.06 a.u.	[10]	

Note: The values for Hirshfeld surface analysis represent the percentage contribution of specific contacts to the total Hirshfeld surface area, providing a quantitative measure of their prevalence in the crystal packing. The interaction energy is calculated using CrystalExplorer's energy models. For QTAIM, the electron density ( $\rho$ ) and its Laplacian ( $\nabla^2\rho$ ) at the bond critical point are key descriptors of interaction strength and nature. In NCI plots, the value of  $\text{sign}(\lambda_2)\rho$  distinguishes between attractive and repulsive interactions, with more negative values indicating stronger attractive forces.

## Experimental and Computational Protocols

### Hirshfeld Surface Analysis using CrystalExplorer

This protocol outlines the general steps for performing Hirshfeld surface analysis and calculating interaction energies using the CrystalExplorer software.[\[12\]](#)

- Input Data: A Crystallographic Information File (CIF) of the molecule of interest is required as input.[\[13\]](#)
- Surface Generation:
  - Open the CIF file in CrystalExplorer.
  - Select the molecule for which the Hirshfeld surface is to be generated.
  - From the "Surfaces" menu, select "Hirshfeld Surface". The software calculates the promolecule electron density and generates the 3D Hirshfeld surface.[\[14\]](#)
- Surface Property Mapping:
  - The generated surface can be mapped with various properties to visualize different aspects of intermolecular interactions. Common properties include:
    - **d\_norm**: A normalized contact distance that highlights regions of close contact with red spots.[\[15\]](#)
    - **Shape Index and Curvedness**: These properties help identify complementary shapes between interacting molecules, which is particularly useful for visualizing  $\pi$ - $\pi$  stacking interactions.[\[2\]](#)

- Electrostatic Potential: This maps the electrostatic potential onto the surface, with red regions indicating negative potential (hydrogen bond acceptors) and blue regions indicating positive potential (hydrogen bond donors).[15]
- 2D Fingerprint Plots:
  - From the "Fingerprints" menu, generate the 2D fingerprint plot. This plot is a 2D histogram of the distances from the Hirshfeld surface to the nearest atom inside ( $d_i$ ) and outside ( $d_e$ ) the surface.
  - The fingerprint plot can be decomposed to show the percentage contribution of different types of intermolecular contacts (e.g., H...H, O...H, C...H) to the total surface area.[15]
- Interaction Energy Calculation:
  - Select a molecule and its interacting neighbors within a specified radius.
  - Use the "Calculate" -> "Interaction Energies" function. CrystalExplorer employs pre-parameterized energy models (e.g., CE-B3LYP) to calculate the electrostatic, polarization, dispersion, and repulsion components of the interaction energy.[16][17]

## QTAIM Analysis using Multiwfn

This protocol describes the general workflow for performing a QTAIM analysis using the Multiwfn software, typically from a wavefunction file generated by a quantum chemistry program like Gaussian or ORCA.[18]

- Wavefunction Generation: Perform a single-point energy calculation for the molecular system of interest using a quantum chemistry package (e.g., Gaussian, ORCA) and generate a wavefunction file (e.g., .wfn, .wfx, or .fchk).[19]
- Loading the Wavefunction: Start Multiwfn and load the generated wavefunction file.
- Topological Analysis:
  - Select the "Topological Analysis" main function.

- Choose the option to find critical points (CPs). Multiwfn will search for nuclear CPs, bond CPs, ring CPs, and cage CPs.
- Analysis of Bond Critical Points (BCPs):
  - Once the CPs are found, Multiwfn will provide a list of the BCPs and their properties.
  - Key properties to analyze for intermolecular interactions include:
    - Electron density ( $\rho$ ): Higher values indicate stronger interactions.
    - Laplacian of the electron density ( $\nabla^2\rho$ ): A positive value is characteristic of closed-shell interactions (like hydrogen bonds and van der Waals forces), while a negative value indicates a shared-shell (covalent) interaction.
- Visualization: The bond paths and critical points can be visualized directly in Multiwfn or exported for visualization in other software like VMD.

## NCI Plot Generation using Multiwfn and VMD

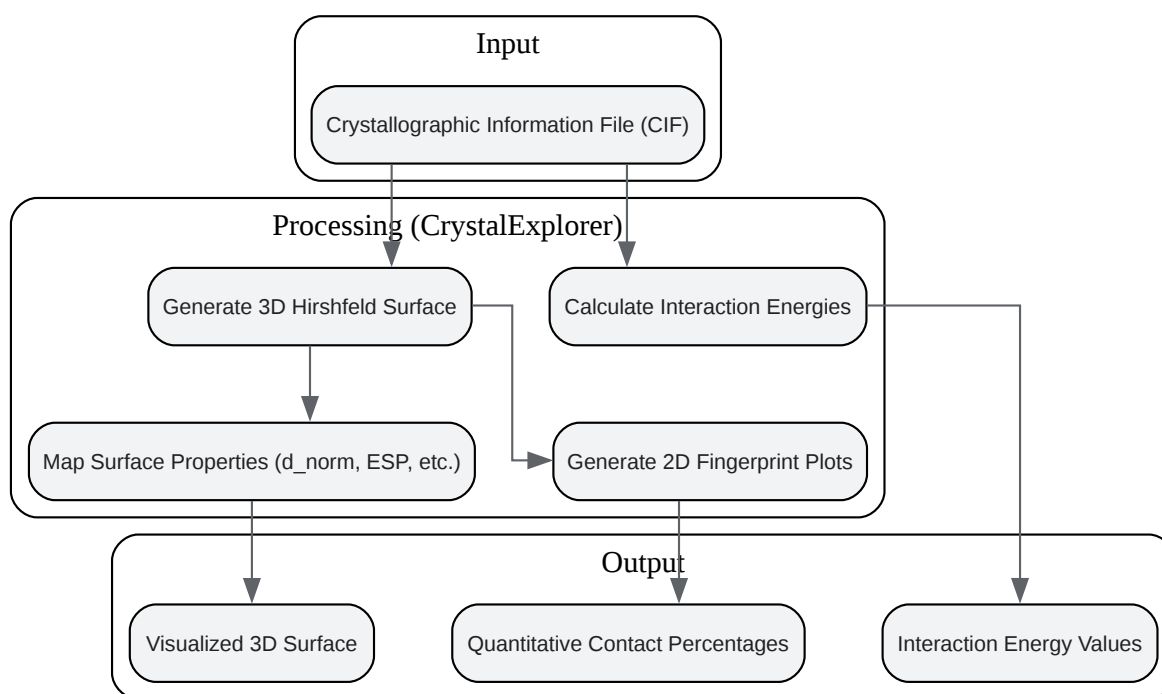
This protocol outlines the steps to generate and visualize NCI plots using Multiwfn and VMD.

- Wavefunction Generation: As with QTAIM, a wavefunction file from a quantum chemistry calculation is required.
- NCI Analysis in Multiwfn:
  - Load the wavefunction file into Multiwfn.
  - Select the "Weak Interactions Analysis" main function.
  - Choose the "NCI plot" option. Multiwfn will calculate the reduced density gradient (RDG) and the sign of the second Hessian eigenvalue multiplied by the electron density ( $\text{sign}(\lambda_2)\rho$ ).
- Generating Cube Files: Multiwfn will generate cube files for the RDG and  $\text{sign}(\lambda_2)\rho$ .
- Visualization in VMD:

- Open the molecular structure file (e.g., .xyz) in VMD.
- Load the generated cube files as volumetric data.
- Create an isosurface of the RDG at a low value (typically around 0.5 a.u.) to visualize the regions of non-covalent interactions.
- Color the isosurface using the  $\text{sign}(\lambda_2)\rho$  data. Typically, blue is used for strong attractive interactions (negative  $\text{sign}(\lambda_2)\rho$ ), green for weak van der Waals interactions ( $\text{sign}(\lambda_2)\rho$  near zero), and red for repulsive interactions (positive  $\text{sign}(\lambda_2)\rho$ ).[\[11\]](#)

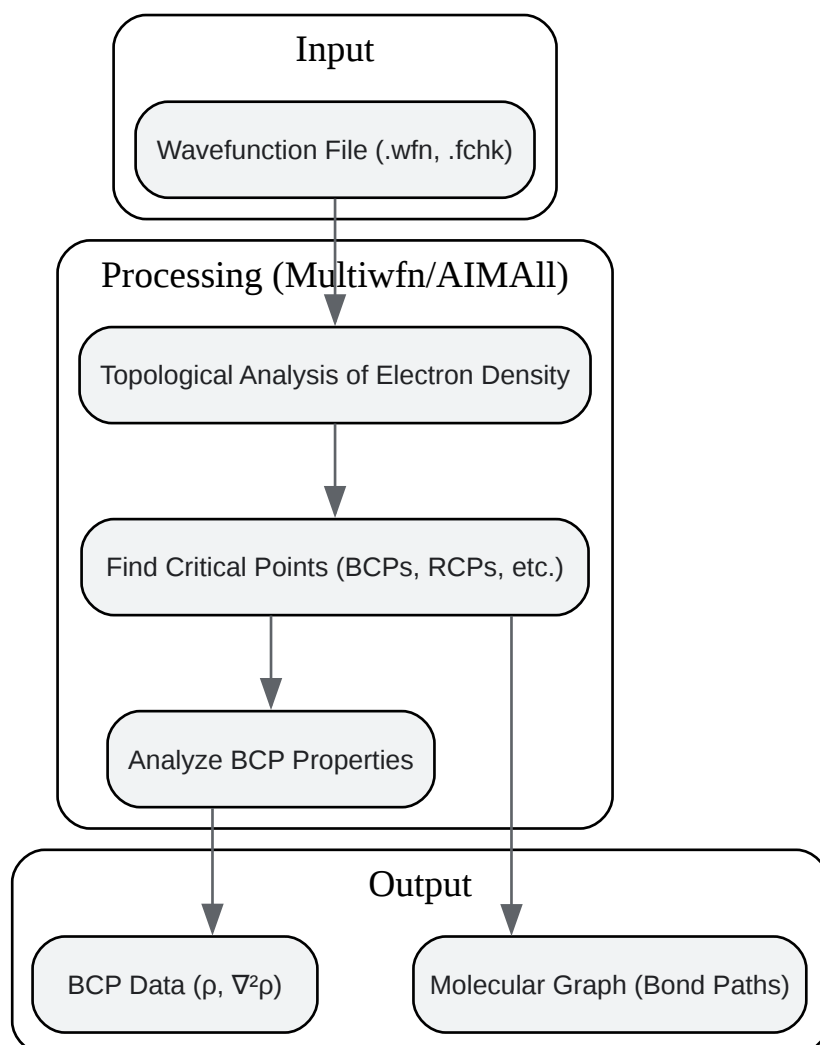
## Visualization of Methodological Workflows

The following diagrams, created using the DOT language, illustrate the workflows for Hirshfeld surface analysis, QTAIM, and NCI plot generation.



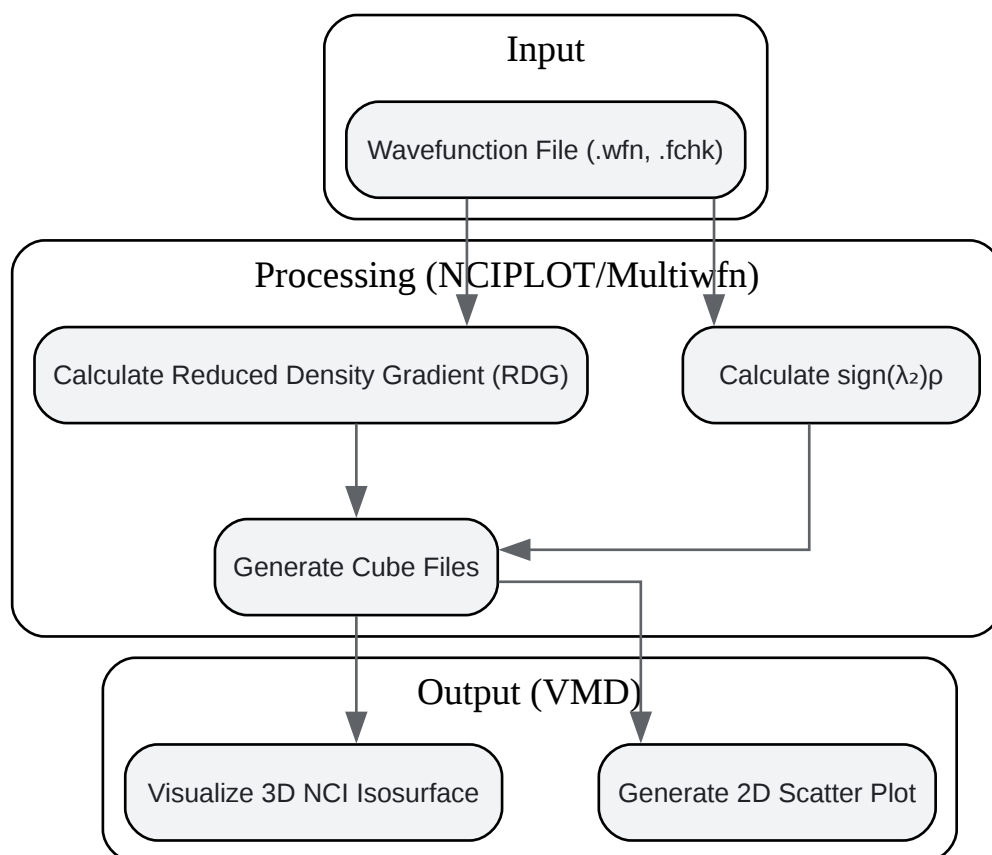
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## Hirshfeld Surface Analysis Workflow



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## QTAIM Analysis Workflow



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### NCI Plot Generation Workflow

## Conclusion

Hirshfeld surface analysis, QTAIM, and NCI plots are powerful and complementary tools for the investigation of intermolecular interactions. Hirshfeld surface analysis excels at providing a holistic and quantitative overview of the crystal packing environment. QTAIM offers a rigorous, parameter-free definition of bonding based on the topology of the electron density, providing precise quantitative descriptors for specific interactions. NCI plots offer an intuitive and visually appealing method for identifying and characterizing the nature of non-covalent interactions in real space.

The choice of method will depend on the specific research question. For a comprehensive understanding of crystal packing and the relative importance of different contacts, Hirshfeld surface analysis is an excellent starting point. For a detailed quantum mechanical characterization of a specific bond, QTAIM is the method of choice. For a quick and intuitive

visualization of the non-covalent interaction landscape, NCI plots are highly effective. For a thorough investigation, a combined approach utilizing all three methods can provide a rich and detailed picture of the intermolecular forces at play, which is invaluable for rational drug design and the engineering of novel materials.

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